Methyl 3-cyclopropylacrylate

Descripción general

Descripción

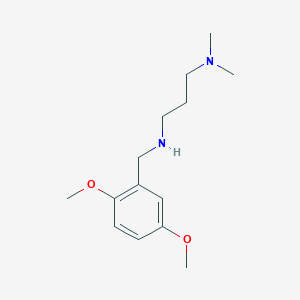

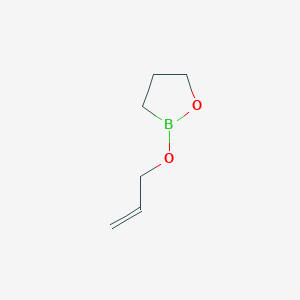

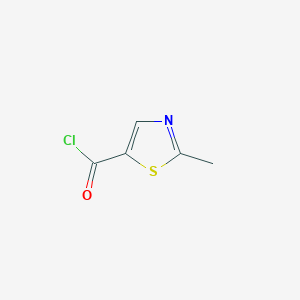

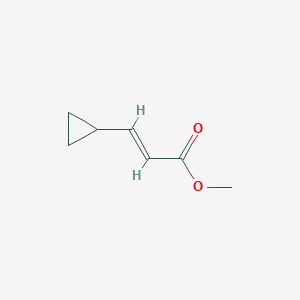

“Methyl 3-cyclopropylacrylate” is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using tools like MolView . The InChI code for this compound is1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ . Physical And Chemical Properties Analysis

“this compound” has a boiling point of 28 °C (under a pressure of 0.25 Torr) and a predicted density of 1.156±0.06 g/cm3 .Aplicaciones Científicas De Investigación

1. Cyclopropanamine Compounds in CNS Disease Treatment

Cyclopropanamine compounds, closely related to Methyl 3-cyclopropylacrylate, have been explored for their potential in treating central nervous system (CNS) diseases. These compounds act as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme involved in DNA packaging and gene expression regulation. LSD1 inhibitors are being investigated for potential therapeutic applications in conditions like schizophrenia, Alzheimer’s disease, and epilepsy (B. Blass, 2016).

2. Application in Cell Culture

Research involving Cyclopropylamine (CPA) modified plasma polymerized poly(methyl methacrylate) (PMMA) thin films, which are structurally related to this compound, shows promising applications in cell culture. These films exhibit non-toxic properties and support the growth of 3T3 fibroblasts, indicating their potential use in biomedical applications (V. Chan et al., 2017).

3. Enantioselective Synthesis of Serotonin/Norepinephrine Reuptake Inhibitors

A study on the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, akin to this compound, demonstrates their use in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This process highlights the potential of such compounds in developing pharmacologically active agents (O. Lifchits & A. Charette, 2008).

4. Electrophysical Properties in Fullerene Synthesis

In the synthesis of Methanofullerene, a derivative compound, Methyl 3′-(dimethoxyphosphoryl)-3′H-cyclopropa1,9[5,6]fullerene-3′-carboxylate, demonstrates the relevance of cyclopropyl compounds instudying electrophysical properties. This research provides insights into the development of new materials with potential applications in electronics and nanotechnology (S. A. Torosyan et al., 2018).

5. Bioorthogonal Chemistries for Biomolecule Tagging

Cyclopropenes, closely related to this compound, are utilized in bioorthogonal chemistries. They enable concurrent tagging of biomolecules in complex environments, demonstrating the diversity of applications for cyclopropyl compounds in biological research and molecular tagging (David N. Kamber et al., 2013).

6. Involvement in DNA Methylation and Repair Mechanisms

The AlkB enzyme, which repairs DNA alkylation damage, operates via a mechanism that might involve cyclopropylamine derivatives. This highlights the potential role of compounds similar to this compound in understanding and manipulating genetic and epigenetic processes (S. Trewick et al., 2002).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (E)-3-cyclopropylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-7(8)5-4-6-2-3-6/h4-6H,2-3H2,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOOZKZLEDMDSB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)